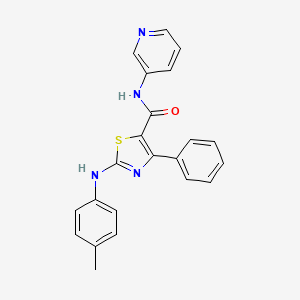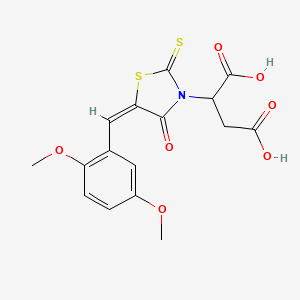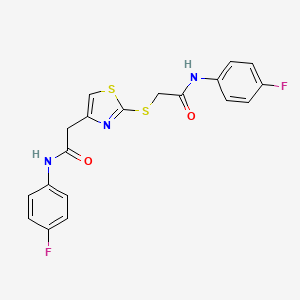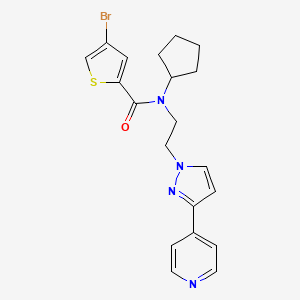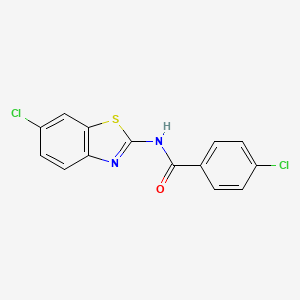
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8Cl2N2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis can begin with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . The compound also contains two chlorine atoms and an amide group .Scientific Research Applications
Synthesis and Structure
4-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide and related compounds have been synthesized and characterized for their molecular structures. These compounds, including various benzothiazoles, have been analyzed using spectroscopic methods and X-ray diffraction, revealing insights into their molecular interactions and structural properties (Ćaleta et al., 2008).
Anticancer Potential
Research has indicated that certain derivatives of benzothiazoles, including those similar to this compound, possess significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).
Anticonvulsant and Neuroprotective Effects
Studies have shown that benzothiazol-2-yl benzamides, closely related to this compound, exhibit anticonvulsant properties. These compounds have been evaluated for their neurotoxicity and CNS depressant effects, indicating their potential in neuroprotective therapies (Rana et al., 2008).
Antimicrobial Activity
Some derivatives of benzothiazoles have been synthesized and screened for antimicrobial activity. These studies suggest that modifications of the benzothiazole structure, similar to this compound, can lead to compounds with potent antimicrobial properties (Jagtap et al., 2010).
RET Kinase Inhibition for Cancer Therapy
Research into novel 4-chloro-benzamides derivatives has revealed that these compounds, including structures similar to this compound, show promise as RET kinase inhibitors. This is particularly relevant for cancer therapy, as these compounds have demonstrated efficacy in inhibiting cell proliferation driven by RET mutations (Han et al., 2016).
Future Directions
The future directions for research on “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further exploration of their anti-tubercular activity and the development of more effective synthetic pathways . Additionally, more research could be conducted to understand their mechanism of action and to evaluate their safety and potential hazards.
properties
IUPAC Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADPWLMHDXFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

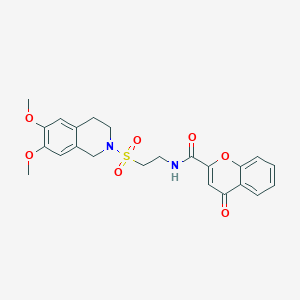
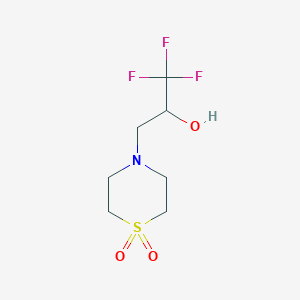
![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)
![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)

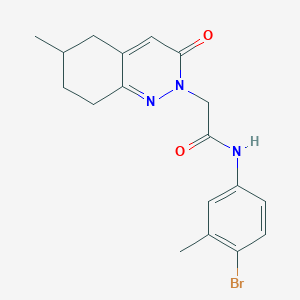
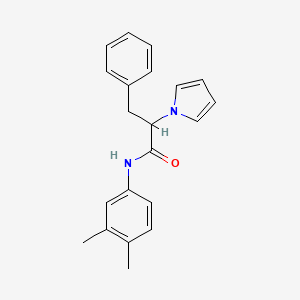
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)
